N,N-dimethyl-1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide -

N,N-dimethyl-1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide

Catalog Number: EVT-4971606
CAS Number:
Molecular Formula: C18H18N4O
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This is a cationic iridium complex. It contains two cyclometalating ligands, dphtz (1-(2,6-dimethylphenyl)-3-methyl-5-phenyl-1H-1,2,4-triazole), and an ancillary ligand bpy (2,2'-bipyridine). In solution, this complex emits efficient yellow light. In lightly doped rigid films, this complex emits green light with a high luminescent efficiency of 0.89 [].

    Compound Description: This is a cationic iridium complex containing two cyclometalating ligands, dphtz (1-(2,6-dimethylphenyl)-3-methyl-5-phenyl-1H-1,2,4-triazole), and an ancillary ligand pzpy (2-(1H-pyrazol-1-yl)pyridine) []. This complex emits weak deep blue light in solution.

    Compound Description: This is a cationic iridium complex that emits weak blue light in solution. It contains two Mephtz (1,3-dimethyl-5-phenyl-1H-1,2,4-triazole) ligands and one pzpy (2-(1H-pyrazol-1-yl)pyridine) ligand [].

    Compound Description: This is a cationic iridium complex that is nearly non-emissive in solution. It contains two Mephtz (1,3-dimethyl-5-phenyl-1H-1,2,4-triazole) ligands and one dma-pzpy (4-dimethylamino-2-(1H-pyrazol-1-yl) pyridine) ligand [].

1-[4-(Difluoromethoxy)phenyl]-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide

    Compound Description: This compound contains a 1,2,4-triazole ring with a 4-(difluoromethoxy)phenyl substituent at the 1-position and an N-(2,3-dimethylphenyl)carboxamide group at the 3-position. The conformation of the molecule is stabilized by an intramolecular N—H⋯N hydrogen bond [].

1-[4-(Difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

    Compound Description: This compound contains a 1,2,4-triazole ring. A 4-(difluoromethoxy)phenyl substituent is present at the 1-position, and an N-(3,4-dimethoxyphenyl)carboxamide group is present at the 3-position. Intramolecular N—H⋯N and C—H⋯O hydrogen bonds are present in this compound [].

4-(3-Methyl­phenyl)-3-[(3-methyl-5-phenyl-1H-pyrazol-1-yl)meth­yl]-4,5-di­hydro-1H-1,2,4-triazole-5-thione

    Compound Description: This compound contains a 4,5-dihydro-1H-1,2,4-triazole-5-thione ring, a 3-methylphenyl substituent at the 4-position, and a [(3-methyl-5-phenyl-1H-pyrazol-1-yl)methyl group at the 3-position. This molecule adopts a "contorted" confirmation [].

4-Amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: This molecule contains a 1H-1,2,4-triazole-5(4H)-thione ring. It has an amino group at the 4-position and a 3-methyl-5-phenyl-1H-pyrazol-1-yl substituent at the 3-position. The pyrazole ring is out of the plane relative to the triazole ring [].

4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: This compound contains a 1H-1,2,4-triazole-5(4H)-thione ring. The phenyl group is at the 4-position, and the pyridin-4-yl group is at the 3-position of the 1H-1,2,4-triazole-5(4H)-thione ring. The phenyl and pyridyl rings are both out of plane relative to the triazole ring [, ].

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

    Compound Description: This compound is a heterocyclic 1,3,4-oxadiazole derivative. The molecule is almost planar. Intermolecular hydrogen bonds of the type N—H···N and C—H···N are present in the crystal structure [].

1-Isonicotinoyl-4-phenylthiosemicarbazide

    Compound Description: This compound contains a thiosemicarbazide core. This compound can be converted into a 1,3,4-oxadiazole or a 1,2,4-triazole through reactions with Fe(II) or Mn(II) salts [].

3-[2-(9H-Carbazol-9-yl)eth­yl]-4-phenyl-1H-1,2,4-triazole-5(4H)-thione dimethyl sulfoxide monosolvate

    Compound Description: This compound contains a 1H-1,2,4-triazole-5(4H)-thione ring. It also contains a 2-(9H-carbazol-9-yl)ethyl substituent at the 3-position and a phenyl group at the 4-position. The central triazole­thione ring is inclined to the carbazole ring system by 13.97 (18)° and to the phenyl ring by 66.4 (1)° [].

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)meth­yl]-4-(4-methyl­phen­yl)-4,5-di­hydro-1H-1,2,4-triazole-5-thione

    Compound Description: This compound contains a 4,5-dihydro-1H-1,2,4-triazole-5-thione ring. It has a 4-methyl­phenyl group at the 4-position and a [(3,5-Dimethyl-1H-pyrazol-1-yl)meth­yl] substituent at the 3-position. This molecule adopts a 'pincer' conformation [].

4-(4-Methylphenyl)-3-(4-pyridyl)-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: This compound contains a 1H-1,2,4-triazole-5(4H)-thione ring. It contains a 4-methylphenyl substituent at the 4-position and a 4-pyridyl group at the 3-position [].

N 3-[(E)-Morpholin-4-ylmethylidene]-1-phenyl-1H-1,2,4-triazole-3,5-diamine monohydrate

    Compound Description: This compound contains a 1H-1,2,4-triazole ring. It has a phenyl group at the 1-position and a [(E)-morpholin-4-ylmethylidene]-amino group at the 3-position. An amine group is present at the 5-position of the triazole ring [].

4-({(E)-[2-(But-3-en-1-yl)-1-(prop-2-en-1-yl)-4-sulfanyl-1H-imidazol-5-yl]methylidene}amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: This compound contains a 1H-1,2,4-triazole-5(4H)-thione ring. It has a phenyl group at the 3-position and a {(E)-[2-(but-3-en-1-yl)-1-(prop-2-en-1-yl)-4-sulfanyl-1H-imidazol-5-yl]methylidene}amino substituent at the 4-position [].

5-Amino-1-(1,5-di­methyl-1H-pyrazol-4-yl­carbonyl)-3-methyl­sulfanyl-1H-1,2,4-triazole

    Compound Description: This compound contains a 1H-1,2,4-triazole ring. It has a methylsulfanyl group at the 3-position, an amino group at the 5-position, and a 1,5-dimethyl-1H-pyrazol-4-yl­carbonyl substituent at the 1-position. The pyrazole and triazole rings are nearly coplanar [].

1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone

    Compound Description: This compound contains a 4H-1,2,4-triazole ring. It contains a 4-methylphenyl group at the 1-position, a (5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio group at the 2-position. This compound displays moderate fungicidal activity [].

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine

    Compound Description: This compound contains a pyrazole ring with various substituents. This compound showed promising cytotoxic activity against MCF-7 cancer cells [].

(E)-4-(4-Hydroxy-3-methoxybenzylideneamino)-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: This compound contains a 1H-1,2,4-triazole-5(4H)-thione ring. It has a (4-hydroxy-3-methoxybenzylideneamino) substituent at the 4-position and a [1-(4-isobutylphenyl)ethyl] group at the 3-position [].

4-Cyclo­hexyl-3-[(3,5-dimethyl-1H-pyrazol-1-yl)meth­yl]-4,5-di­hydro-1H-1,2,4-triazole-5-thione

    Compound Description: This molecule contains a 4,5-dihydro-1H-1,2,4-triazole-5-thione ring. It has a cyclohexyl group at the 4-position and a [(3,5-dimethyl-1H-pyrazol-1-yl)methyl] group at the 3-position [].

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

    Compound Description: This compound contains a 4,5-dihydro-1H-pyrazole ring with a carbothioamide group at the 1-position. It also contains a 4-fluorophenyl group at the 5-position, a 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl substituent at the 3-position. The pyrazole ring adopts an envelope conformation [].

3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-5-[4-(piperidin-1-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide dimethylformamide hemisolvate

    Compound Description: This compound contains a 4,5-dihydro-1H-pyrazole ring. It has a carbothioamide group at the 1-position, a [5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl] substituent at the 3-position, and a [4-(piperidin-1-yl)phenyl] group at the 5-position. The pyrazole ring is essentially planar [].

N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea

    Compound Description: This compound contains a 1H-1,2,4-triazole ring. It has a 4-methylphenyl group at the 3-position and a N-carbethoxy thiourea group at the 5-position. The molecular structure is stabilized by intramolecular hydrogen bonding [].

5-[(2-Aminoacetamido)methyl]-1-[p-chloro-2-(o-chlorobenzoyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide hydrochloride dihydrate (450191-S)

    Compound Description: 450191-S is a sleep inducer and a ring-opened derivative of 1,4-benzodiazepine [, , , , , , , ]. It is activated by intestinal aminopeptidases during absorption [, , , ].

8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo-[1,5-alpha][1,4]-benzodiazepine-2-carboxamide (M-1)

    Compound Description: M-1 is an active metabolite of 450191-S. It is formed through the desglycylation and cyclization of 450191-S. [, , , ].

    Compound Description: M-A is a metabolite of 450191-S found in dog plasma. It is formed by N-hydroxylation of M-1 [].

    Compound Description: M-D is a metabolite of 450191-S identified in dog plasma [].

[Cu(μ2-L1)3]PO3F (1)

    Compound Description: This is a copper(II) coordination polymer with a one-dimensional structure [].

    Compound Description: This is a copper(II) coordination polymer with a two-dimensional structure [].

    Compound Description: This is a copper(II) coordination polymer with a one-dimensional structure [].

    Compound Description: This is a copper(II) coordination polymer with a three-dimensional structure [].

[Cu3(μ2-OH)2(μ4-L1)(H2O)2(μ3-SO4)2] (6)

    Compound Description: This is a copper(II) coordination polymer with a three-dimensional structure [].

[Cu(μ4-L1)(μ2-SO4)]·6H2O (7)

    Compound Description: This is a copper(II) coordination polymer with a three-dimensional structure. It is a neutral framework [].

[Cu2(μ4-L2)3]Cl·12H2O (8)

    Compound Description: This is a copper(II) coordination polymer with a three-dimensional structure. It is a cationic framework [].

(NHC)AuX (X=Cl, Br, I)

    Compound Description: These are gold(I) complexes containing a triazole-based N-heterocyclic carbene (NHC) ligand and various halides (X=Cl, Br, I) [, ]. These complexes showed superior or comparable cytotoxic properties against tumor cell lines compared to cisplatin [].

N,N′-Bis (1H-Pyrrol-1-yl)-1- [2-(2-aryl-5-methyl-3-oxo-2,4-dihydro-3H-1,2,4-triazol-4-yl)ethyl] -1H-1,2,3-triazole-4,5-dicarboxamide

    Compound Description: This compound contains two triazole rings: a 1,2,4-triazole and a 1,2,3-triazole ring. It also contains two carboxamide groups. It has an aryl group at the 2-position of the 1,2,4-triazole ring [].

N-[4-(N,N-Diethyl­amino)benzyl­idene]-4-phenyl-5-(1H-1,2,4-triazol-1-yl)thia­zol-2-amine

    Compound Description: This compound contains a 1,2,4-triazole ring. It also contains a thiazole ring with a 4-(N,N-diethylamino)benzylidene)amino group at the 2-position and a phenyl substituent at the 4-position [].

Properties

Product Name

N,N-dimethyl-1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide

IUPAC Name

N,N-dimethyl-1-(4-methylphenyl)-5-phenyl-1,2,4-triazole-3-carboxamide

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C18H18N4O/c1-13-9-11-15(12-10-13)22-17(14-7-5-4-6-8-14)19-16(20-22)18(23)21(2)3/h4-12H,1-3H3

InChI Key

LOJJEVISHOKITL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)N(C)C)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)N(C)C)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.